

# A Comparative Analysis of UE2343 and Carbenoxolone in 11β-HSD1 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | UE2343    |           |
| Cat. No.:            | B10830890 | Get Quote |

In the landscape of therapeutic agents targeting the  $11\beta$ -hydroxysteroid dehydrogenase type 1 ( $11\beta$ -HSD1) enzyme, both the novel compound **UE2343** (also known as Xanamem<sup>TM</sup>) and the established drug carbenoxolone have garnered significant attention from the research community. This guide provides a detailed comparison of their efficacy, mechanisms of action, and key experimental findings to assist researchers, scientists, and drug development professionals in their evaluation of these two inhibitors.

### **Mechanism of Action: A Tale of Selectivity**

Both **UE2343** and carbenoxolone derive their primary therapeutic potential from the inhibition of  $11\beta$ -HSD1, an enzyme responsible for the intracellular conversion of inactive cortisone to the active glucocorticoid, cortisol. Elevated cortisol levels in specific tissues, particularly the brain, have been linked to cognitive impairment and metabolic syndrome. By inhibiting  $11\beta$ -HSD1, these compounds aim to reduce local cortisol concentrations, thereby mitigating its detrimental effects.

**UE2343** is a potent, selective, and orally bioavailable  $11\beta$ -HSD1 inhibitor specifically designed for brain penetration.[1][2] Its development has been primarily focused on treating cognitive disorders such as Alzheimer's disease.[1][3]

Carbenoxolone, a derivative of glycyrrhetinic acid found in licorice root, is a non-selective inhibitor of  $11\beta$ -HSD enzymes, affecting both  $11\beta$ -HSD1 and  $11\beta$ -HSD2.[4][5] This lack of selectivity contributes to a distinct side effect profile, including mineralocorticoid-related effects such as sodium retention and hypertension, due to the inhibition of  $11\beta$ -HSD2 in the kidneys.[6]



[7][8] Carbenoxolone has also been shown to inhibit gap junction communication, an action independent of its effects on  $11\beta$ -HSD1.[8]

## **Quantitative Data Summary**

The following table summarizes key quantitative data for **UE2343** and carbenoxolone based on available preclinical and clinical studies. It is important to note that a direct head-to-head clinical trial comparing the two compounds has not been identified.

| Parameter                                  | UE2343 (Xanamem™)                                                                                                                   | Carbenoxolone                                                                                                                                                                              |
|--------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Target Selectivity                         | Selective for 11 $\beta$ -HSD1 over 11 $\beta$ -HSD2[2]                                                                             | Non-selective; inhibits both $11\beta$ -HSD1 and $11\beta$ -HSD2[4]                                                                                                                        |
| 11β-HSD1 Inhibition (IC50)                 | < 50 nM (in cellular assays)[2]                                                                                                     | 0.4 - 3.2 μmol/L (in liver<br>homogenates, resulting in 21%<br>- 95% inhibition)[9]                                                                                                        |
| Brain Penetration                          | Orally bioavailable and brainpenetrant[1][2]                                                                                        | Limited information on brain penetration in humans                                                                                                                                         |
| Clinical Application (Primary Focus)       | Cognitive impairment, Alzheimer's disease[1][3]                                                                                     | Peptic ulcers, with research into cognitive and anti-inflammatory effects[10][11] [12]                                                                                                     |
| Reported Efficacy in Cognitive<br>Function | Phase 2 trial in mild Alzheimer's disease (10 mg/day for 12 weeks) failed to show significant improvement in cognitive outcomes.[3] | Improved verbal fluency in healthy elderly men (100 mg three times daily for 4 weeks) and verbal memory in patients with type 2 diabetes (100 mg three times daily for 6 weeks).  [10][13] |
| Key Side Effects                           | Generally well-tolerated in clinical trials; headache, diarrhea, and thrombophlebitis reported.[3]                                  | Sodium and water retention,<br>hypokalemia, hypertension<br>(mineralocorticoid effects).[6]<br>[11]                                                                                        |



### **Signaling Pathway and Experimental Workflow**

The following diagrams illustrate the core signaling pathway affected by these inhibitors and a general workflow for evaluating their efficacy.

digraph "11b-HSD1\_Signaling\_Pathway" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

**Figure 1:** Simplified signaling pathway of 11β-HSD1 and points of inhibition.

digraph "Experimental\_Workflow" { graph [rankdir="TB", bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

**Figure 2:** General experimental workflow for inhibitor evaluation.

## Detailed Experimental Protocols UE2343: Early Clinical Evaluation

A study by Webster et al. (2017) detailed the early clinical evaluation of **UE2343**.[1][2]

- Study Design: Single and multiple ascending dose studies were conducted in healthy human subjects to assess safety, pharmacokinetics, and pharmacodynamics.[1]
- Methodology:
  - Single Ascending Dose Study: A double-blind, randomized, placebo-controlled study.
  - Multiple Ascending Dose Study: A double-blind, randomized, placebo-controlled study.
  - Cerebrospinal Fluid (CSF) Study: An open-label, multiple-dose Phase I study to determine the pharmacokinetic parameters of **UE2343** in CSF.[2]
- Key Measurements: Plasma and CSF concentrations of UE2343 were measured.
   Pharmacodynamic markers included plasma adrenocorticotropic hormone (ACTH) and the urinary tetrahydrocortisols/tetrahydrocortisone (THFs/THE) ratio.[1][2]



## Carbenoxolone: Cognitive Function Study in Healthy Elderly Men and Type 2 Diabetics

A study by Sandeep et al. (2004) investigated the effects of carbenoxolone on cognitive function.[10]

- Study Design: Two randomized, double-blind, placebo-controlled crossover studies were conducted.[10]
- Participants:
  - Study 1: 10 healthy elderly men (aged 55–75 years).[10]
  - Study 2: 12 patients with type 2 diabetes (aged 52–70 years).[10]
- Intervention:
  - Study 1: Carbenoxolone (100 mg three times per day) or placebo for 4 weeks.[10]
  - Study 2: Carbenoxolone (100 mg three times per day) or placebo for 6 weeks.[10]
- Methodology: Cognitive function was assessed using tests for verbal fluency and verbal memory.[10]

#### Conclusion

**UE2343** and carbenoxolone represent two distinct approaches to 11β-HSD1 inhibition. **UE2343** is a modern, selective, and brain-penetrant inhibitor developed for neurological conditions, though it has yet to demonstrate clinical efficacy in improving cognitive function in Alzheimer's disease.[1][3] Carbenoxolone is an older, non-selective inhibitor with demonstrated effects on cognitive function in specific populations, but its clinical utility is hampered by a significant side effect profile stemming from its lack of selectivity.[6][10]

For researchers in drug development, the journey of these two compounds underscores the critical importance of target selectivity and brain bioavailability in designing novel therapeutics for central nervous system disorders. Future research may focus on further elucidating the



potential of selective 11β-HSD1 inhibitors and identifying patient populations most likely to benefit from this therapeutic strategy.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Selection and early clinical evaluation of the brain-penetrant 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor UE2343 (Xanamem<sup>™</sup>) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selection and early clinical evaluation of the brain-penetrant 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor UE2343 (Xanamem<sup>™</sup>) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. academic.oup.com [academic.oup.com]
- 5. 11β-Hydroxysteroid Dehydrogenases: Intracellular Gate-Keepers of Tissue Glucocorticoid Action PMC [pmc.ncbi.nlm.nih.gov]
- 6. The mechanism of mineralocorticoid action of carbenoxolone PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The pathogenesis of pseudohyperaldosteronism from carbenoxolone PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Carbenoxolone Sodium? [synapse.patsnap.com]
- 9. Inhibition of 11β-hydroxysteroid dehydrogenase 1 by carbenoxolone affects glucose homeostasis and obesity in db/db mice PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 11Beta-hydroxysteroid dehydrogenase inhibition improves cognitive function in healthy elderly men and type 2 diabetics PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Carbenoxolone: a review of its pharmacological properties and therapeutic efficacy in peptic ulcer disease PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neuroprotective effects of carbenoxolone against amyloid-beta 1-42 oligomer-induced neuroinflammation and cognitive decline in rats PubMed [pubmed.ncbi.nlm.nih.gov]



- 13. worldhealth.net [worldhealth.net]
- To cite this document: BenchChem. [A Comparative Analysis of UE2343 and Carbenoxolone in 11β-HSD1 Inhibition]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10830890#efficacy-of-ue2343-compared-to-carbenoxolone]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com